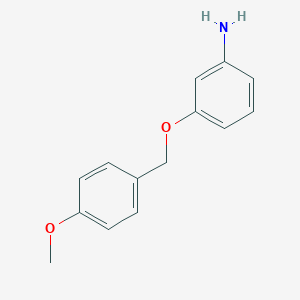

3-(4-Methoxy-benzyloxy)-phenylamine

Overview

Description

“3-(4-Methoxy-benzyloxy)-phenylamine” is a chemical compound with the molecular formula C22H23NO3 . It has a molecular weight of 349.43 . It is a yellow solid at room temperature .

Physical And Chemical Properties Analysis

“3-(4-Methoxy-benzyloxy)-phenylamine” is a yellow solid at room temperature . It has a molecular weight of 349.43 . The exact physical and chemical properties would depend on factors such as its purity and the conditions under which it is stored and handled.Scientific Research Applications

Chemistry and Synthesis Applications

Compounds like benzoxaboroles, which share structural similarities with "3-(4-Methoxy-benzyloxy)-phenylamine," have been extensively studied for their unique properties and applications in organic synthesis. Benzoxaboroles are derivatives of phenylboronic acids and have been recognized for their roles as building blocks and protecting groups in organic synthesis. Additionally, certain benzoxaboroles exhibit biological activity and are under clinical trials, highlighting their significance in medicinal chemistry and drug design (Adamczyk-Woźniak et al., 2009).

Biological Activity and Antimicrobial Applications

Another area of interest is the study of aromatic compounds' biodegradation, with Escherichia coli being used as a model system. Research has demonstrated E. coli's ability to metabolize various aromatic acids and amines, indicating potential applications in bioremediation and the understanding of microbial pathways in aromatic compound degradation (Díaz et al., 2001).

Antineoplastic and Pharmacological Significance

Investigations into novel synthetic compounds for antineoplastic purposes have uncovered a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones. These compounds have shown promising cytotoxic properties and potential as antineoplastic drug candidates. Their modes of action include apoptosis induction, generation of reactive oxygen species, and modulation of multi-drug resistance, emphasizing their importance in cancer research and therapy (Hossain et al., 2020).

Toxicity and Safety Profiles

Research on compounds related to "3-(4-Methoxy-benzyloxy)-phenylamine" has also focused on understanding their toxicity profiles. Studies on various species, including laboratory animals, have sought to elucidate the toxicological aspects and safety profiles of these compounds, contributing to the development of safer pharmaceuticals (Hardman et al., 1973).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .

Biochemical Pathways

It’s worth noting that suzuki–miyaura cross-coupling reactions, which this compound may be involved in, play a significant role in the synthesis of various organic compounds .

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon–carbon bonds .

Action Environment

It’s worth noting that the conditions for suzuki–miyaura cross-coupling reactions are generally mild and tolerant to various functional groups .

properties

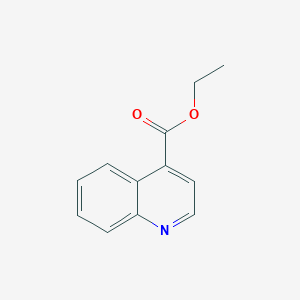

IUPAC Name |

3-[(4-methoxyphenyl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJXUWGQYJSOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methoxyphenyl)methoxy]aniline | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)

![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)